2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H20BrN3O and its molecular weight is 410.315. The purity is usually 95%.
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Biological Activity
The compound 2-(4-bromophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a bromophenyl group, an ethanone moiety, and a 3,4-dihydroisoquinoline linked to a 1-methyl-1H-pyrazole. This unique configuration suggests various biological activities that warrant detailed examination.
Structural Overview
The molecular formula of this compound is C17H18BrN3O, with a molecular weight of approximately 366.25 g/mol. The presence of functional groups such as the bromophenyl and pyrazole rings enhances its reactivity and interaction potential with biological targets.
Property | Value |
---|---|
Molecular Formula | C17H18BrN3O |
Molecular Weight | 366.25 g/mol |
IUPAC Name | This compound |
InChI Key | Not available |
Antimicrobial Properties
Research indicates that compounds structurally similar to This compound exhibit notable antimicrobial activity. For instance, derivatives with similar frameworks have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a study evaluating the antibacterial activity of related compounds, significant inhibition was observed against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of the compound has been explored through in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The observed IC50 values were below 25 µM for several derivatives, indicating potent activity.
Table 1 summarizes the anticancer activity of related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | HepG2 | < 25 |
Compound B (similar structure) | MCF-7 | < 25 |
Compound C (similar structure) | PC-3 | < 30 |
The biological activity of This compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways crucial for cell survival and growth.
Case Studies
Several case studies highlight the biological efficacy of compounds related to This compound :
- Study on Antimicrobial Activity : A recent investigation assessed the antibacterial properties of various pyrazole derivatives. The study found that modifications in the bromine substitution significantly influenced the antimicrobial potency against E. coli and S. aureus .
- Anticancer Research : Another study evaluated the cytotoxic effects of isoquinoline derivatives on different cancer cell lines. The results indicated that certain substitutions enhanced the anticancer activity, particularly in compounds with brominated phenyl groups .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYQKJOIJZBINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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